
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound with the molecular formula C26H54N2O3. This compound belongs to the class of diazacyclopentadecanes, which are known for their ability to form stable complexes with various metal ions. The presence of three oxygen atoms and two nitrogen atoms in the ring structure allows for versatile coordination chemistry, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,10-trioxa-7,13-diazacyclopentadecane with octyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted diazacyclopentadecane derivatives.
Wissenschaftliche Forschungsanwendungen
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of metal-based drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but without the octyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of octyl groups.
Uniqueness
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of octyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and sensor development.
Eigenschaften
CAS-Nummer |
803683-02-5 |
|---|---|
Molekularformel |
C26H54N2O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C26H54N2O3/c1-3-5-7-9-11-13-15-27-17-21-29-22-18-28(16-14-12-10-8-6-4-2)20-24-31-26-25-30-23-19-27/h3-26H2,1-2H3 |
InChI-Schlüssel |
ZNYDOJREJJWXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CCOCCN(CCOCCOCC1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


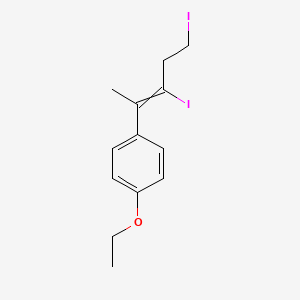
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
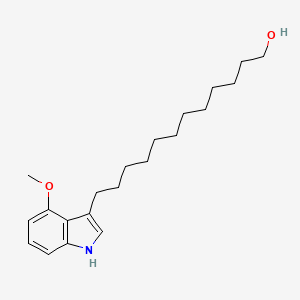
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
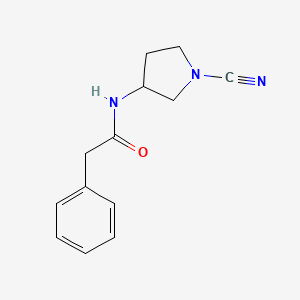
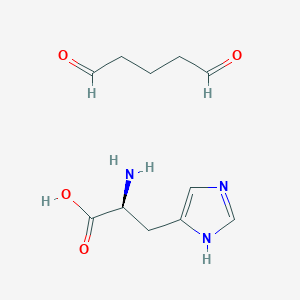
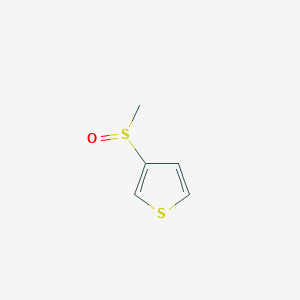
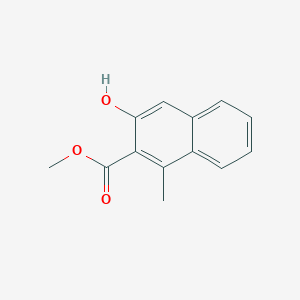
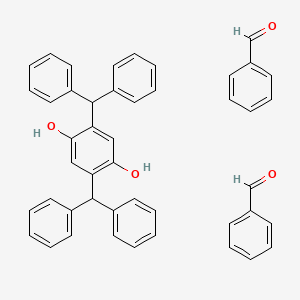

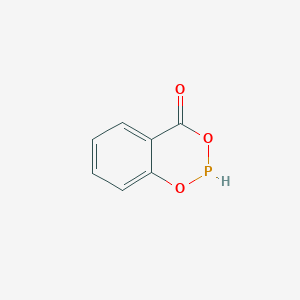
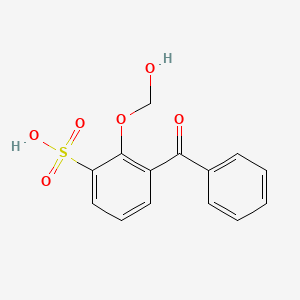
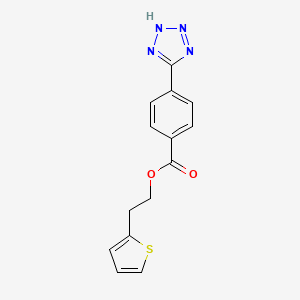
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
